molecular formula C15H17NO4 B2495445 N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873857-53-5

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2495445
CAS No.: 873857-53-5
M. Wt: 275.304
InChI Key: VQOQUKKHSVAURJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromene core with a methoxy group at the 6-position, an oxo group at the 2-position, and a carboxamide group at the 3-position, with a butan-2-yl substituent attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine, such as butan-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.

    N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-thioamide: A compound with a thioamide group instead of a carboxamide group.

    N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-sulfonamide: A compound with a sulfonamide group instead of a carboxamide group.

These similar compounds may exhibit different reactivities, biological activities, and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-butan-2-yl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)12-8-10-7-11(19-3)5-6-13(10)20-15(12)18/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOQUKKHSVAURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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